(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(2-cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-9-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHPPDBSWSGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in various fields of chemistry and biology. This compound is particularly notable for its role in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure incorporates a dioxaborolane ring and a cyclopentylvinyl group, which contribute to its distinctive chemical properties and biological activities.
- IUPAC Name : 2-[(E)-2-cyclopentylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number : 157945-82-9
- Molecular Formula : C13H23BO2
- Molecular Weight : 210.12 g/mol
The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring plays a crucial role in facilitating chemical transformations by acting as a Lewis acid. This property is particularly useful in the formation of carbon-carbon bonds during cross-coupling reactions.
Key Mechanistic Steps:
- Oxidative Addition : The boron atom interacts with an organic halide or other electrophiles.
- Transmetalation : The boron complex exchanges its ligand with a metal catalyst (e.g., palladium).
- Reductive Elimination : The final product is formed as the metal-ligand complex releases the newly formed carbon-carbon bond.
Biological Applications
Research has indicated that this compound can be utilized in various biological contexts:
- Drug Development : The ability to label biomolecules with boron allows for the investigation of boron-containing drugs and their interactions within biological systems.
- Targeted Therapy : Due to its unique structural properties, it may enhance the efficacy of therapeutic agents by improving their selectivity and bioavailability.
Case Studies
- Suzuki-Miyaura Cross-Coupling Reactions :
- Bioconjugation Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Application | Yield Efficiency |
|---|---|---|---|
| Phenylboronic Acid | Phenylboronic Acid | Cross-coupling reactions | Moderate |
| 4,4,5,5-Tetramethyl-2-(phenylethenyl)-1,3,2-dioxaborolane | Tetramethyl Compound | Organic synthesis | High |
| 2-(Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Cyclohexyl Compound | Cross-coupling reactions | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, highlighting differences in substituents, molecular properties, and applications:
Structural and Reactivity Insights
- Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity of the boron center, enhancing reactivity with nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃ in ) may stabilize the boronate .
- Synthetic Chemistry: Styryl and naphthyl variants are preferred for constructing conjugated systems in polymers or OLEDs .
Stability and Handling
- The target compound’s stability is inferred to be comparable to other dioxaborolanes, which typically require inert atmospheres and low temperatures (2–8°C) for storage .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is synthesized via esterification of (E)-2-cyclopentylvinylboronic acid with pinacol (1,2-diol) under anhydrous conditions. A typical procedure involves refluxing the boronic acid with pinacol in a non-polar solvent (e.g., hexane) using a Dean-Stark trap to remove water. Catalytic acid (e.g., p-toluenesulfonic acid) may accelerate the reaction. Purification is achieved via column chromatography or recrystallization .
- Key Considerations : Ensure strict anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress using thin-layer chromatography (TLC) with UV or iodine visualization.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Techniques :
- ¹¹B NMR : Confirms boron environment (δ ~30 ppm for dioxaborolanes) .
- ¹H/¹³C NMR : Assigns vinyl proton coupling constants (J ≈ 12–18 Hz for E-isomer) and cyclopentyl/CH₃ group signals .
- X-ray Crystallography : Definitive structural elucidation, especially for stereochemical confirmation .
Q. What safety precautions are critical when handling this boronate ester?
- Protocols :
- Use gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Conduct reactions in a fume hood or glovebox due to potential toxicity of boronate esters .
- Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.
- Dispose of waste via approved hazardous waste programs, avoiding aqueous release .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling reaction conditions be optimized using this compound as a reagent?
- Optimization Variables :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O or dioxane/H₂O mixtures.
- Temperature : 80–100°C under reflux for 12–24 hours.
Q. What strategies resolve contradictions between computational predictions and experimental data for its reactivity?
- Approach :
- Compare DFT-calculated activation energies (e.g., for transmetalation steps) with kinetic studies.
- Investigate solvent effects (e.g., dielectric constant impact on charge distribution) using polarizable continuum models (PCM).
- Validate intermediates via in situ IR or ESI-MS to identify unaccounted pathways (e.g., boronate dimerization) .
Q. How does steric hindrance from the cyclopentyl group influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky cyclopentyl group slows transmetalation by hindering Pd-B interaction. This is evidenced by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
